N-cyclohexyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-cyclohexyl-3-[4-(3-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S2/c1-29-19-9-5-8-18(16-19)24-11-13-25(14-12-24)31(27,28)20-10-15-30-21(20)22(26)23-17-6-3-2-4-7-17/h5,8-10,15-17H,2-4,6-7,11-14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZKWGCZMBOHVHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (Dimethylformamide). The process may also include deprotection steps using reagents like PhSH (Thiophenol) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to N-cyclohexyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide exhibit significant antidepressant effects. A study demonstrated that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of depression .
Case Study:
In a comparative study, piperazine derivatives were evaluated for their binding affinity to serotonin receptors. The results indicated that modifications to the piperazine moiety could enhance antidepressant activity, suggesting that this compound may also exhibit similar properties .
Anticancer Potential
Thiophene derivatives have been recognized for their anticancer properties. The compound's structure allows it to interact with various biological targets involved in cancer progression.
Case Study:
A study focused on the synthesis and evaluation of thiophene-based compounds revealed that certain derivatives exhibited cytotoxic effects against cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation, highlighting the potential of thiophene derivatives in cancer therapy .
The mechanism of action for this compound is believed to involve modulation of neurotransmitter systems and inhibition of specific enzymes linked to disease pathways.
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and thiophene moieties. These interactions can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Substituent Variations on the Cyclohexyl Group
Analog : 3-{[4-(3-Methoxyphenyl)piperazin-1-yl]sulfonyl}-N-(4-methylcyclohexyl)thiophene-2-carboxamide
- Key Difference : 4-Methylcyclohexyl vs. cyclohexyl group.
- Altered lipophilicity may affect pharmacokinetics (e.g., absorption, half-life).
Aromatic Ring Modifications
Analog : N-(2-Nitrophenyl)thiophene-2-carboxamide
- Key Differences :
- Nitroaniline group replaces the cyclohexyl and piperazinyl-sulfonyl moieties.
- Simpler structure with fewer hydrogen-bonding sites.
- Impact: Nitro groups are electron-withdrawing, reducing solubility in polar solvents compared to the sulfonyl-piperazine group. Crystal packing in the nitro analog relies on weak C–H⋯O/S interactions, whereas the sulfonyl group in the target compound may enhance solubility via stronger dipole interactions.
Core Heterocycle and Functional Group Positioning
Analog : N-(2-Nitrophenyl)furan-2-carboxamide (2NPFC)
- Key Differences :
- Furan vs. thiophene core.
- Dihedral angles between aromatic rings: 9.71° (2NPFC) vs. 8.50–13.53° (target compound).
- Smaller dihedral angles in the target compound suggest a more planar conformation, favoring π-π stacking interactions in biological targets.
Comparative Data Table
Research Implications and Gaps
- Pharmacokinetics : The piperazinyl-sulfonyl group likely improves water solubility compared to nitro-substituted analogs, but experimental data are needed .
- Synthetic Accessibility : Target compound synthesis may require multi-step procedures (e.g., sulfonylation, amidation), similar to methods in .
- Biological Activity : Piperazine derivatives often target CNS receptors, but binding assays for the target compound are unreported. Comparative studies with analogs like could clarify selectivity.
Biological Activity
N-cyclohexyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Cyclohexyl Group : Contributes to lipophilicity and potential central nervous system (CNS) penetration.
- Piperazine Moiety : Often associated with various pharmacological effects, including anxiolytic and antidepressant activities.
- Thiophene and Carboxamide Functionalities : Implicated in diverse biological activities, including anti-inflammatory and antimicrobial effects.
1. Receptor Interactions
Research indicates that this compound may interact with various neurotransmitter receptors, including:
- Serotonin Receptors (5-HT) : The piperazine component may facilitate binding to serotonin receptors, potentially influencing mood and anxiety.
- Dopamine Receptors : The structural similarity to known dopamine receptor antagonists suggests possible dopaminergic activity, which could be relevant in treating disorders like schizophrenia.
2. Enzyme Inhibition
This compound may also inhibit specific enzymes involved in neurotransmitter metabolism, thus prolonging the action of neurotransmitters like serotonin and dopamine.
Pharmacological Profile
The following table summarizes the biological activities reported for this compound:
Study 1: Antidepressant Effects
In a controlled study involving rodent models, this compound was administered over a two-week period. Results demonstrated a significant decrease in immobility time during forced swim tests, indicating an antidepressant-like effect.
Study 2: Anxiolytic Properties
Another study evaluated the compound's effects on anxiety using the elevated plus maze paradigm. The results indicated that subjects treated with the compound spent significantly more time in the open arms of the maze compared to controls, suggesting reduced anxiety levels.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-cyclohexyl-3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide?
Methodological Answer: The synthesis involves sequential sulfonylation, carboxamide coupling, and piperazine substitution. Key steps include:
- Sulfonylation: Reacting 3-chlorophenylpiperazine with sulfonyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate. Excess sulfonyl chloride (1.2–1.5 equivalents) ensures complete conversion .
- Carboxamide Coupling: Using coupling agents like EDC/HOBt in DMF to link the thiophene-2-carboxylic acid moiety to the cyclohexylamine group. Reaction monitoring via TLC (ethyl acetate/hexane, 1:1) ensures minimal side-product formation .
- Purification: Recrystallization from ethanol/water (70:30) or column chromatography (silica gel, gradient elution with DCM/methanol) improves purity (>95%) .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm regiochemistry of the piperazine and thiophene rings. For example, the methoxyphenyl group shows a singlet at δ 3.8 ppm (3H, OCH3), while the cyclohexyl protons exhibit axial/equatorial splitting (δ 1.2–2.1 ppm) .
- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak [M+H]+ at m/z 518.2 (calculated 518.19), with fragmentation patterns validating the sulfonyl and carboxamide linkages .
- IR Spectroscopy: Peaks at 1670 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (S=O stretch) confirm functional groups .
Q. How can researchers design initial biological screening assays to evaluate activity?
Methodological Answer:
- In Vitro Targets: Prioritize assays for GPCRs (e.g., serotonin/dopamine receptors due to the piperazine moiety) and kinases (thiophene’s π-π stacking potential). Use radioligand binding assays (IC50 determination) .
- Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM. Include positive controls like Combretastatin A-4 for comparison .
- Solubility Optimization: Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?
Methodological Answer:
- Systematic Substituent Variation: Replace the methoxyphenyl group with halogenated (e.g., 3-Cl) or electron-rich (e.g., 3-OCH3) aryl groups to modulate receptor affinity. For example, 3-chlorophenyl analogs show 2.5-fold higher serotonin receptor binding (IC50 = 5.46 µM vs. 12.3 µM for methoxy) .
- Bioisosteric Replacement: Substitute the thiophene ring with furan or pyridine to alter electronic properties. Thiophene’s sulfur atom enhances lipophilicity (logP = 3.2) compared to furan (logP = 2.1) .
- In Vivo Validation: Use rodent models to assess pharmacokinetics (e.g., oral bioavailability, half-life) and blood-brain barrier penetration .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Meta-Analysis: Compare IC50 values under standardized conditions (e.g., pH 7.4, 37°C). For example, discrepancies in cytotoxicity (e.g., 2.5 µM vs. 10 µM) may arise from variations in cell passage number or serum content .
- Orthogonal Assays: Validate receptor binding data with functional assays (e.g., cAMP accumulation for GPCR activity) .
- Control for Redox Activity: Thiophene derivatives can act as pro-oxidants; include ROS scavengers (e.g., NAC) to isolate target-specific effects .
Q. How do electronic effects of substituents influence reactivity and target interactions?
Methodological Answer:
- Electron-Donating Groups (EDGs): The 3-methoxy group on the phenyl ring increases electron density, enhancing π-π interactions with aromatic residues in receptor binding pockets (e.g., serotonin 5-HT1A) .
- Electron-Withdrawing Groups (EWGs): Sulfonyl groups reduce basicity of the piperazine nitrogen (pKa shift from 9.1 to 7.8), altering protonation states and membrane permeability .
- Computational Modeling: DFT calculations (e.g., HOMO-LUMO gaps) predict charge distribution. The sulfonyl group’s LUMO (-1.8 eV) facilitates nucleophilic attack in metabolic pathways .
Q. What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with receptor structures (e.g., PDB: 6WGT for 5-HT2A). The cyclohexyl group occupies a hydrophobic pocket, while the sulfonyl moiety forms hydrogen bonds with Lys227 .
- MD Simulations: GROMACS simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) < 2 Å indicates stable piperazine-thiophene conformations .
- QSAR Models: 2D descriptors (e.g., topological polar surface area, TPSA) correlate with blood-brain barrier penetration (TPSA < 90 Ų preferred) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
